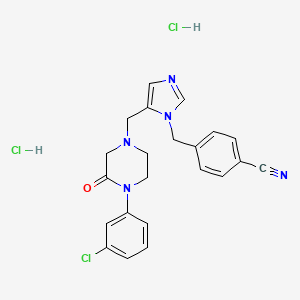

L-778123 dihydrochloride

Description

Properties

IUPAC Name |

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O.2ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;;/h1-7,10,12,16H,8-9,13-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGJWEBJQJQXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183499-56-1 | |

| Record name | L-778123 Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-778123 Dihydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-778123 dihydrochloride (B599025) is a potent small molecule inhibitor targeting protein prenylation, a critical post-translational modification for the function of numerous cellular proteins, including the Ras superfamily of small GTPases. Developed as an anti-cancer agent, L-778123 exhibits a dual inhibitory mechanism, targeting both farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I). This dual action was designed to overcome the resistance observed with inhibitors targeting only FPTase, which can be circumvented by alternative prenylation of key oncogenic proteins like Ki-Ras by GGPTase-I. This technical guide provides a comprehensive overview of the mechanism of action of L-778123, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Protein Prenylation

L-778123 dihydrochloride functions as a competitive inhibitor of two key enzymes in the protein prenylation pathway: farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I)[1][2][3][4][5]. Protein prenylation is the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl pyrophosphate (FPP) or a 20-carbon geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CAAX" motif of target proteins. This lipid modification is essential for the proper subcellular localization and function of these proteins, particularly for their anchoring to cellular membranes, which is a prerequisite for their participation in signal transduction pathways.

The Ras proteins (H-Ras, N-Ras, and Ki-Ras) are prominent substrates of FPTase and are frequently mutated in human cancers, leading to constitutively active signaling that promotes cell proliferation and survival. While FPTase inhibitors (FTIs) were initially developed to block Ras farnesylation, it was discovered that Ki-Ras, the most commonly mutated Ras isoform, can be alternatively prenylated by GGPTase-I, thereby evading the therapeutic effect of FTIs alone[6][7]. L-778123 was specifically developed to address this escape mechanism by inhibiting both FPTase and GGPTase-I[6][7]. By blocking both pathways, L-778123 aims to completely prevent the membrane localization and subsequent activation of oncogenic Ras and other prenylated proteins involved in cancer progression.

Quantitative Data Summary

The inhibitory activity of L-778123 has been quantified in various enzymatic and cell-based assays. The following table summarizes key quantitative data for L-778123 dihydrochloride.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Farnesyl:protein transferase (FPTase) | 2 nM | [1][2][3][4][5] |

| IC50 | Geranylgeranyl:protein transferase type-I (GGPTase-I) | 98 nM | [1][2][3][4][5] |

| IC50 | Myeloid leukemia cell lines | 0.2 µM - 1.8 µM | [1][2] |

| IC50 | Primary myeloid leukemia samples | 0.1 µM - 161.8 µM | [1][2] |

| IC50 | HT-29 (colon cancer) cell line | >100 µM | [1][2] |

| IC50 | A549 (lung cancer) cell line | >100 µM | [1][2] |

| IC50 | HT-29 with Doxorubicin | 1.72 µM | [1][2] |

| IC50 | A549 with Doxorubicin | 1.52 µM | [1][2] |

| IC50 | Lectin-induced CD71 expression (human PBMCs) | 6.48 µM | [4] |

| IC50 | Lectin-induced CD25 expression (human PBMCs) | 84.1 µM | [4] |

| IC50 | IL-2-induced proliferation of CTLL-2 cells | 0.81 µM | [4] |

| EC50 | Inhibition of HDJ2 prenylation (PSN-1 pancreatic tumor cells) | 92 nM | [4] |

| EC50 | Inhibition of Rap1A prenylation (PSN-1 pancreatic tumor cells) | 6,760 nM | [4] |

Signaling Pathway Perturbation

The primary signaling pathway affected by L-778123 is the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade. Ras proteins, when activated, initiate a phosphorylation cascade that includes Raf, MEK, and ERK, ultimately leading to the regulation of gene expression involved in cell growth, differentiation, and survival. By preventing the prenylation of Ras, L-778123 inhibits its localization to the plasma membrane, a critical step for its interaction with upstream activators and downstream effectors. This disruption leads to the attenuation of the entire MAPK signaling pathway. L-778123 has been shown to inhibit the phosphorylation of MEK-1/2 in HL-60 cells.[1][2]

Figure 1: L-778123 inhibits FPTase and GGPTase-I, preventing Ras prenylation and subsequent MAPK signaling.

Experimental Protocols

The following sections describe the general methodologies used to characterize the mechanism of action of L-778123.

In Vitro Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of L-778123 against FPTase and GGPTase-I.

Methodology: A common method is a scintillation proximity assay (SPA).

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (e.g., ZnCl2, MgCl2), a reducing agent (e.g., DTT), the respective enzyme (recombinant human FPTase or GGPTase-I), and a biotinylated peptide substrate (e.g., Biotin-GCVLS).

-

Inhibitor Addition: Serial dilutions of L-778123 are added to the reaction wells.

-

Reaction Initiation: The reaction is initiated by adding a radiolabeled isoprenoid donor, either [³H]farnesyl diphosphate (B83284) ([³H]FPP) for the FPTase assay or [³H]geranylgeranyl diphosphate ([³H]GGPP) for the GGPTase-I assay.

-

Incubation: The reaction is incubated at 37°C to allow for the enzymatic transfer of the radiolabeled lipid to the biotinylated peptide.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated peptide substrate. When a radiolabeled isoprenoid has been successfully transferred to the peptide, the resulting proximity of the radioisotope to the scintillant in the bead generates a light signal that can be measured by a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of L-778123 relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Protein Prenylation Assays

Objective: To assess the effect of L-778123 on the prenylation of specific protein substrates within cells.

Methodology: Western blotting is typically used to detect shifts in the electrophoretic mobility of prenylated versus unprenylated proteins.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HL-60, PSN-1) or peripheral blood mononuclear cells (PBMCs) are cultured and treated with varying concentrations of L-778123 for a specified duration (e.g., 6-24 hours).

-

Cell Lysis and Protein Extraction: Cells are harvested, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the protein of interest (e.g., HDJ2, Rap1A, or Ki-Ras). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.

-

Visualization: The protein bands are visualized using a chemiluminescent substrate. Unprenylated proteins often migrate faster on the gel than their prenylated counterparts, resulting in a visible band shift.

-

Analysis: The relative amounts of the prenylated and unprenylated forms of the protein are quantified to determine the extent of prenylation inhibition by L-778123.

Figure 2: General experimental workflow for characterizing the activity of L-778123.

Conclusion

L-778123 dihydrochloride is a rationally designed dual inhibitor of FPTase and GGPTase-I, developed to overcome the limitations of first-generation farnesyltransferase inhibitors. Its mechanism of action is centered on the inhibition of protein prenylation, a key post-translational modification required for the function of many oncogenic proteins, most notably Ki-Ras. By blocking both farnesylation and geranylgeranylation, L-778123 effectively disrupts the membrane association and downstream signaling of these proteins, leading to the inhibition of cancer cell proliferation. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical understanding of L-778123's mode of action, which is crucial for ongoing research and development in the field of oncology. While clinical studies have shown dose-limiting toxicities, the insights gained from the study of L-778123 continue to inform the development of novel anti-cancer therapeutics targeting protein prenylation.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bioassaysys.com [bioassaysys.com]

L-778,123 Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Dual Farnesyltransferase and Geranylgeranyltransferase-I Inhibitor

L-778,123 dihydrochloride (B599025) is a potent small molecule inhibitor with significant implications for cancer research and drug development. This technical guide provides a comprehensive overview of its core properties, mechanism of action, and experimental applications, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Mechanism of Action

L-778,123 dihydrochloride is distinguished as a dual inhibitor of two critical enzymes in the protein prenylation pathway: farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase I (GGPTase-I).[1] Protein prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of specific proteins. This modification is crucial for the proper localization and function of numerous proteins involved in cellular signaling, proliferation, and survival, most notably the Ras superfamily of small GTPases.

By inhibiting FPTase and GGPTase-I, L-778,123 disrupts the prenylation of key signaling proteins, thereby interfering with their ability to anchor to the cell membrane and participate in downstream signaling cascades. This disruption is central to its anti-neoplastic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-778,123 dihydrochloride, providing a comparative overview of its enzymatic inhibition, cellular effects, and pharmacokinetic parameters.

| Enzyme | IC50 (nM) |

| Farnesyl Protein Transferase (FPTase) | 2[1] |

| Geranylgeranyl Protein Transferase I (GGPTase-I) | 98[1] |

Table 1: Enzymatic Inhibition of L-778,123 Dihydrochloride

| Cell Line/Condition | Parameter | Value |

| Myeloid Leukemia Cell Lines | IC50 | 0.2 - 1.8 µM[1] |

| Primary Myeloid Leukemia Samples | IC50 | 0.1 - 161.8 µM[1] |

| HT-29 (Colon Cancer) | IC50 (alone) | >100 µM[1] |

| A549 (Lung Cancer) | IC50 (alone) | >100 µM[1] |

| HT-29 + Doxorubicin | IC50 (L-778,123) | 1.72 µM[1] |

| A549 + Doxorubicin | IC50 (L-778,123) | 1.52 µM[1] |

Table 2: In Vitro Cellular Activity of L-778,123 Dihydrochloride

| Parameter | Value | Study Population |

| Recommended Dose (Phase I) | 560 mg/m²/day (continuous IV infusion for 7 days) | Patients with advanced solid malignancies[2] |

| Systemic Clearance | 106.4 ± 45.6 mL/min/m² | Patients with advanced solid malignancies[2] |

| Terminal Half-life | 2.8 ± 1.0 hours | Patients with advanced solid malignancies[2] |

| Steady-State Plasma Concentration (at 560 mg/m²/day) | 8.09 ± 3.11 µM | Patients with advanced solid malignancies[2] |

Table 3: Pharmacokinetic Parameters of L-778,123 from a Phase I Clinical Trial

Signaling Pathway and Mechanism of Action

L-778,123 exerts its effects by inhibiting protein prenylation, which is a critical step for the function of many signaling proteins, including those in the Ras superfamily. The diagram below illustrates the targeted signaling pathway.

Caption: L-778,123 inhibits FPTase and GGPTase-I, blocking protein prenylation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-778,123 dihydrochloride.

Farnesyltransferase (FPTase) and Geranylgeranyltransferase-I (GGPTase-I) Activity Assays

These assays are designed to determine the in vitro inhibitory activity of L-778,123 against FPTase and GGPTase-I.

Materials:

-

Recombinant human FPTase and GGPTase-I

-

Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP)

-

Fluorescently or radioactively labeled peptide substrate (e.g., Dansyl-GCVLS for FPTase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

L-778,123 dihydrochloride stock solution (in DMSO)

-

Microplate reader (fluorescence or scintillation counter)

Procedure:

-

Prepare a serial dilution of L-778,123 dihydrochloride in the assay buffer.

-

In a microplate, add the diluted inhibitor, the respective enzyme (FPTase or GGPTase-I), and the peptide substrate.

-

Initiate the reaction by adding the isoprenoid substrate (FPP for FPTase, GGPP for GGPTase-I).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Measure the signal (fluorescence or radioactivity) using a microplate reader.

-

Calculate the percent inhibition for each concentration of L-778,123 and determine the IC50 value using a suitable software.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of L-778,123 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, HT-29, A549)

-

Complete cell culture medium

-

L-778,123 dihydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of L-778,123 dihydrochloride (and in combination with other drugs like doxorubicin, if applicable) for a specified duration (e.g., 72 hours).[1]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Protein Prenylation

This method is used to assess the in-cell inhibition of protein prenylation by L-778,123.

Materials:

-

Cells treated with L-778,123 dihydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against prenylated proteins (e.g., anti-HDJ2, anti-Rap1A) and loading controls (e.g., anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with various concentrations of L-778,123 for a specific time (e.g., 6-24 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE. Unprenylated proteins often exhibit a slight upward shift in mobility compared to their prenylated counterparts.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of prenylation inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of L-778,123 dihydrochloride.

Caption: A logical workflow for the preclinical and clinical evaluation of L-778,123.

This technical guide provides a foundational understanding of L-778,123 dihydrochloride for research and development purposes. The detailed data and protocols herein should serve as a valuable resource for designing and executing experiments with this potent dual prenylation inhibitor.

References

L-778,123 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778,123 dihydrochloride (B599025) is a potent, dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I).[1][2][3] Developed initially as an anti-Ras agent, its mechanism of action centers on the inhibition of protein prenylation, a critical post-translational modification for the function of numerous signaling proteins, including those in the Ras superfamily.[1][2] This technical guide provides an in-depth overview of L-778,123, consolidating key preclinical and clinical data, detailing experimental protocols for its study, and visualizing the complex biological pathways it modulates.

Introduction

Protein prenylation, the covalent attachment of isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to C-terminal cysteine residues of proteins, is essential for their proper subcellular localization and function. Farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II) catalyze these reactions. The Ras proteins, key regulators of cell proliferation, differentiation, and survival, are prominent substrates of these enzymes.[4]

Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the inhibition of Ras processing a compelling therapeutic strategy. Farnesyltransferase inhibitors (FTIs) were developed to block the farnesylation of Ras, thereby preventing its membrane association and subsequent signaling. However, the efficacy of early FTIs was limited by the discovery that K-Ras and N-Ras, the most frequently mutated isoforms, can be alternatively prenylated by GGTase-I when FTase is inhibited.[1]

L-778,123 was developed as a dual inhibitor to overcome this resistance mechanism by blocking both farnesylation and geranylgeranylation.[1][2] This guide will explore the biochemical and pharmacological properties of L-778,123, its effects in preclinical models, and the findings from clinical investigations.

Mechanism of Action

L-778,123 exerts its biological effects by competitively inhibiting FTase and GGTase-I, thereby preventing the transfer of farnesyl and geranylgeranyl moieties to their respective protein substrates.[1][3] This dual inhibition is intended to provide a more complete blockade of Ras processing and the prenylation of other key signaling proteins.[2]

Targeting the Ras Signaling Pathway

The Ras signaling cascade is a central pathway in cellular growth and proliferation.[5] Upon activation by upstream signals, Ras-GTP recruits and activates downstream effectors, including the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. The localization of Ras to the plasma membrane, which is dependent on prenylation, is a prerequisite for its signaling function. By inhibiting FTase and GGTase-I, L-778,123 aims to disrupt this initial step in the activation of the Ras cascade.

Quantitative Data

The following tables summarize the key quantitative data for L-778,123 from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of L-778,123

| Target Enzyme/Cell Line | Parameter | Value | Reference |

| Farnesyltransferase (FTase) | IC50 | 2 nM | [3][6] |

| Geranylgeranyltransferase-I (GGTase-I) | IC50 | 98 nM | [3][6] |

| PSN-1 Pancreatic Tumor Cells (HDJ2 Prenylation) | EC50 | 92 nM | [6] |

| PSN-1 Pancreatic Tumor Cells (Rap1A Prenylation) | EC50 | 6,760 nM | [6] |

| Myeloid Leukemia Cell Lines | IC50 | 0.2 µM - 1.8 µM | [5] |

| Primary Myeloid Leukemia Samples | IC50 | 0.1 µM - 161.8 µM | [5] |

| HT-29 and A549 Cell Lines (Cytotoxicity) | IC50 | >100 µM | [5] |

| CTLL-2 Cells (IL-2-induced proliferation) | IC50 | 0.81 µM | [6] |

Table 2: Pharmacokinetic Parameters of L-778,123 in Humans (560 mg/m²/day)

| Parameter | Mean Value (± SD) | Reference |

| Steady-State Plasma Concentration (Css) | 8.09 ± 3.11 µM | [3] |

| Systemic Clearance | 106.4 ± 45.6 mL/min/m² | [3] |

| Terminal Half-life (t1/2) | 2.8 ± 1.0 h | [3] |

Table 3: Phase I Clinical Trial Results of L-778,123

| Trial Population | Dosing Regimen | Recommended Dose | Dose-Limiting Toxicities (DLTs) at Higher Doses | Reference |

| Advanced Solid Malignancies | 7-day continuous i.v. infusion every 3 weeks | 560 mg/m²/day | Grade 4 thrombocytopenia, QTc prolongation, profound fatigue (at 1120 mg/m²/day) | [3] |

| Locally Advanced Pancreatic Cancer (with radiotherapy) | Continuous i.v. infusion during weeks 1, 2, 4, and 5 of radiotherapy | 280 mg/m²/day | Grade 3 diarrhea, Grade 3 GI hemorrhage with Grade 3/4 neutropenia and thrombocytopenia (at 560 mg/m²/day) | [1] |

| Locally Advanced Lung and Head and Neck Cancer (with radiotherapy) | Continuous i.v. infusion during weeks 1, 2, 4, and 5 of radiotherapy | 280 mg/m²/day | Grade 4 neutropenia and thrombocytopenia (at 560 mg/m²/day) | [7] |

Experimental Protocols

Protein Prenylation Assay by Immunoblotting

This protocol is adapted from methodologies described for assessing the inhibition of prenylation of HDJ2 (an FTase substrate) and Rap1A (a GGTase-I substrate).[1][8] The principle of the assay is that unprenylated proteins migrate more slowly on SDS-PAGE gels than their prenylated counterparts, allowing for their separation and quantification.

Methodology:

-

Sample Preparation:

-

Culture cells (e.g., PSN-1) to desired confluency.

-

Treat cells with varying concentrations of L-778,123 or vehicle for a specified duration (e.g., 24-48 hours).

-

For clinical samples, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.[3]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Clarify lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel (e.g., 12-15% Tris-glycine gel). The gel percentage may need to be optimized for the specific protein of interest.

-

-

Western Blot Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2 or anti-Rap1A) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a CCD camera-based imager or X-ray film.

-

Quantify the band intensities for the prenylated (faster migrating) and unprenylated (slower migrating) forms of the protein. The percentage of unprenylated protein can be calculated as: (Unprenylated band intensity) / (Total band intensity) * 100.

-

Summary of Preclinical and Clinical Findings

Preclinical Studies

In preclinical models, L-778,123 demonstrated its ability to inhibit the prenylation of both FTase and GGTase-I substrates.[6] In PSN-1 pancreatic tumor cells, it inhibited the prenylation of HDJ2 and Rap1A.[6] Furthermore, at higher concentrations, it was shown to inhibit the prenylation of K-Ras in these cells.[6] In animal studies involving dogs, continuous infusion of L-778,123 resulted in the inhibition of HDJ2 and Rap1A prenylation in PBMCs.[1] However, inhibition of K-Ras prenylation was not detected in these in vivo models.[1]

Clinical Trials

Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of L-778,123 in patients with advanced solid malignancies, including pancreatic cancer.[1][3] These studies confirmed that L-778,123 is a dual inhibitor of FTase and GGTase-I in humans, as evidenced by the dose-dependent inhibition of HDJ2 and Rap1A prenylation in patient PBMCs.[1]

Despite achieving plasma concentrations that were predicted to be effective based on preclinical data, inhibition of the intended target, K-Ras, was not observed in patient samples.[1][2] The clinical trials established recommended doses for L-778,123 as a single agent and in combination with radiotherapy, with dose-limiting toxicities including myelosuppression and QTc prolongation observed at higher doses.[3][7] While some clinical activity was noted, the lack of demonstrable K-Ras inhibition in patients has tempered enthusiasm for its further development as a single agent for Ras-driven cancers.[1]

Conclusion

L-778,123 dihydrochloride is a well-characterized dual inhibitor of farnesyltransferase and geranylgeranyltransferase-I. While it successfully inhibits its enzymatic targets in both preclinical and clinical settings, the translation of this activity into significant inhibition of K-Ras prenylation in patients has been a challenge. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the study of protein prenylation and the development of novel cancer therapeutics targeting this critical pathway. Further investigation into the complex biology of Ras processing and the development of more effective strategies to block all avenues of Ras prenylation remain important areas of research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Item - Schematic diagram of the RAS signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 3. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. addgene.org [addgene.org]

- 5. anygenes.com [anygenes.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

L-778,123 Dihydrochloride: A Technical Guide to a Dual GGPTase-I and FTase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778,123 dihydrochloride (B599025) is a potent small molecule inhibitor that has garnered significant interest in cancer research due to its dual inhibitory activity against two key enzymes in the protein prenylation pathway: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGPTase-I). This technical guide provides a comprehensive overview of L-778,123, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of this and similar compounds targeting protein prenylation in oncology and other therapeutic areas.

Introduction

Protein prenylation is a post-translational modification essential for the proper function and subcellular localization of a wide range of proteins, including the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and survival. The covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid moiety is catalyzed by FTase and GGPTases, respectively. Aberrant signaling by proteins like Ras, which is mutated in a high percentage of human cancers, has made prenyltransferases attractive targets for anti-cancer drug development.

L-778,123 was developed as a dual inhibitor to overcome the resistance observed with inhibitors targeting only FTase. This resistance arises because some key oncogenic proteins, such as K-Ras, can be alternatively prenylated by GGPTase-I when FTase is inhibited. By blocking both enzymes, L-778,123 aims to achieve a more complete and sustained inhibition of oncogenic signaling pathways.

Mechanism of Action

L-778,123 competitively inhibits both FTase and GGPTase-I, preventing the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to their respective protein substrates. This inhibition leads to the accumulation of unprenylated proteins in the cytosol, rendering them unable to anchor to the cell membrane and participate in downstream signaling cascades. The primary targets of this inhibition are small GTPases such as Ras and Rho family members, which play crucial roles in cell proliferation, invasion, and survival.

Quantitative Data

The inhibitory activity of L-778,123 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | IC50 (nM) | Reference |

| Farnesyltransferase (FTase) | 2 | [1][2][3][4] |

| Geranylgeranyltransferase-I (GGPTase-I) | 98 | [1][2][3][4] |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) | Reference |

| PSN-1 (Pancreatic) | HDJ2 Prenylation | Inhibition | 92 | [2] |

| PSN-1 (Pancreatic) | Rap1A Prenylation | Inhibition | 6,760 | [2] |

| Myeloid Leukemia Lines | Proliferation | Inhibition | 200 - 1,800 | [1][4] |

| Primary Myeloid Leukemia Samples | Proliferation | Inhibition | 100 - 161,800 | [1][4] |

| CTLL-2 | IL-2 Induced Proliferation | Inhibition | 810 | [2] |

| Human PBMCs | CD71 Expression | Inhibition | 6,480 | [2] |

| Human PBMCs | CD25 Expression | Inhibition | 84,100 | [2] |

Table 3: Clinical Pharmacokinetics (Phase I)

| Parameter | Value | Dosage | Reference |

| Mean Steady-State Plasma Conc. | 8.09 +/- 3.11 µM | 560 mg/m²/day | [5] |

| Systemic Clearance | 106.4 +/- 45.6 ml/min/m² | 560 mg/m²/day | [5] |

| Terminal Half-life | 2.8 +/- 1.0 h | 560 mg/m²/day | [5] |

Experimental Protocols

In Vitro GGPTase-I/FTase Inhibition Assay

This protocol describes a method to determine the IC50 of L-778,123 against GGPTase-I and FTase.

Materials:

-

Recombinant human GGPTase-I or FTase

-

Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIL for GGPTase-I)

-

[³H]-GGPP or [³H]-FPP

-

L-778,123 dihydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of L-778,123 in DMSO, then dilute in assay buffer.

-

In a 96-well plate, add the assay buffer, peptide substrate, and L-778,123 dilution (or DMSO for control).

-

Initiate the reaction by adding the enzyme (GGPTase-I or FTase).

-

Add [³H]-GGPP or [³H]-FPP to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated) to capture the biotinylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-GGPP/FPP.

-

Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of L-778,123 and determine the IC50 value by non-linear regression.

Analysis of Protein Prenylation in Cells (Western Blot)

This protocol is for assessing the effect of L-778,123 on the prenylation status of target proteins like HDJ2 (FTase substrate) and Rap1A (GGPTase-I substrate) in cultured cells. Unprenylated proteins exhibit a slight decrease in electrophoretic mobility.[6]

Procedure:

-

Cell Treatment: Plate cells (e.g., PSN-1) and allow them to adhere. Treat with various concentrations of L-778,123 or vehicle (DMSO) for 24-48 hours.

-

Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 12-15% Tris-glycine). Run the gel to separate proteins by size.

-

Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2 or anti-Rap1A).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The unprenylated form of the protein will appear as a distinct band with slightly slower mobility compared to the prenylated form in the control lane.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of L-778,123.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

L-778,123 dihydrochloride

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of L-778,123 in the complete culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of L-778,123. Include vehicle-only wells as a control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo and Clinical Studies

Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of L-778,123 in patients with advanced solid malignancies.[5] In these studies, L-778,123 was administered as a continuous intravenous infusion.[5] Pharmacodynamic assays using peripheral blood mononuclear cells (PBMCs) demonstrated dose-dependent inhibition of HDJ2 farnesylation, confirming target engagement in humans.[5][6] However, inhibition of K-Ras prenylation was not observed in patient samples.[6] Dose-limiting toxicities included thrombocytopenia, prolongation of the QTc interval, and fatigue at higher doses.[5]

Conclusion

L-778,123 dihydrochloride is a valuable research tool for studying the biological consequences of dual FTase and GGPTase-I inhibition. It effectively inhibits the prenylation of surrogate markers like HDJ2 and Rap1A both in vitro and in vivo. While clinical development was halted, the data generated from studies with L-778,123 have provided crucial insights into the complexities of targeting the prenylation pathway for cancer therapy. The detailed protocols and compiled data in this guide serve as a resource for researchers investigating prenyltransferase inhibitors and their potential therapeutic applications.

References

- 1. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medium.com [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of L-778,123 Dihydrochloride

Abstract

L-778,123 is a potent, dual inhibitor of farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase type-I (GGPTase-I). Developed by Merck Research Laboratories, it emerged from efforts to create anticancer agents targeting the Ras signaling pathway. Farnesyltransferase inhibitors were initially designed to block the activity of the oncoprotein Ras, but the discovery that key isoforms like Ki-Ras could be alternatively prenylated by GGPTase-I necessitated a new approach. L-778,123 was engineered to inhibit both enzymes, thereby aiming for a complete blockade of Ras prenylation and membrane association. While demonstrating clear biological activity in preclinical and early clinical studies, its development was ultimately halted due to significant toxicities. This guide provides a comprehensive overview of the discovery, mechanism of action, experimental evaluation, and clinical history of L-778,123.

Discovery and Rationale

The development of L-778,123 was rooted in the strategy of targeting protein prenylation, a critical post-translational modification for a variety of signaling proteins, most notably the Ras family of small GTPases.

The Role of Prenylation in Ras Function: Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. In their active form, they recruit and activate downstream effector proteins, such as Raf kinase, initiating signaling cascades like the MAPK/ERK pathway that drive cell proliferation, differentiation, and survival. For Ras to function, it must be localized to the inner surface of the plasma membrane. This localization is dependent on a series of post-translational modifications, initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus, a reaction catalyzed by FPTase.

The Escape Mechanism: Initial drug development efforts focused on creating FPTase inhibitors (FTIs). However, it was discovered that while FTIs effectively blocked the farnesylation of H-Ras and N-Ras, the critically important Ki-Ras isoform could bypass this inhibition. In the presence of FTIs, Ki-Ras can be alternatively modified by GGPTase-I, which attaches a 20-carbon geranylgeranyl group, still allowing for its membrane localization and oncogenic activity.[1]

The Dual Inhibitor Hypothesis: This "escape route" for Ki-Ras led to the hypothesis that a dual inhibitor targeting both FPTase and GGPTase-I would be required for complete suppression of Ras-driven oncogenesis. L-778,123 {4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1Himidazol-1-yl]methyl]-benzonitrile} was developed to fulfill this role.[2] By inhibiting both enzymes, L-778,123 was designed to prevent both primary and alternative prenylation of Ki-Ras, representing a more comprehensive approach to targeting this critical oncogene.[1]

Mechanism of Action and Preclinical Data

L-778,123 acts as a competitive inhibitor at the active sites of FPTase and GGPTase-I, preventing the transfer of isoprenoid lipids to their protein substrates. Its activity has been characterized through enzymatic assays, cell-based models, and animal studies.

Enzymatic and Cellular Inhibition

L-778,123 is a highly potent inhibitor of FPTase and a potent inhibitor of GGPTase-I.[3] In cellular contexts, it effectively blocks the prenylation of specific substrates for each enzyme.

| Parameter | Target/Cell Line | Value | Reference |

| Enzyme Inhibition (IC₅₀) | Farnesyl Protein Transferase (FPTase) | 2 nM | [4][5][6] |

| Geranylgeranyl Protein Transferase I (GGPTase-I) | 98 nM | [4][5][6] | |

| Cellular Prenylation (EC₅₀) | HDJ2 (FPTase substrate) in PSN-1 cells | 92 nM | [5] |

| RAP1A (GGPTase-I substrate) in PSN-1 cells | 6,760 nM | [5] | |

| Antiproliferative Activity (IC₅₀) | Myeloid Leukemia Cell Lines | 0.2 - 1.8 µM | [4][7] |

| Primary Myeloid Leukemia Samples | 0.1 - 161.8 µM | [4][7] | |

| IL-2-induced CTLL-2 Cell Proliferation | 0.81 µM | [5] | |

| Cytotoxicity (IC₅₀) | HT-29 & A549 Cell Lines (alone) | >100 µM | [4][7] |

| HT-29 (with Doxorubicin) | 1.72 µM | [4][7] | |

| A549 (with Doxorubicin) | 1.52 µM | [4][7] | |

| Immunosuppression (IC₅₀) | Inhibition of CD71 Expression (PBMCs) | 6.48 µM | [5] |

| Inhibition of CD25 Expression (PBMCs) | 84.1 µM | [5] |

Table 1: Summary of in vitro quantitative data for L-778,123.

Downstream Signaling Pathway

By preventing the membrane localization of Ras and other small GTPases, L-778,123 inhibits their ability to engage with downstream effectors. This leads to the suppression of critical oncogenic signaling cascades. For instance, L-778,123 was shown to inhibit the phosphorylation of MEK-1/2, a key component of the MAPK pathway downstream of Ras.[4][7]

Clinical Development and Pharmacodynamics

L-778,123 advanced into Phase I clinical trials to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with advanced solid malignancies.[8]

Phase I Trial Design

A key Phase I study administered L-778,123 as a continuous intravenous infusion for 7 days, repeated every 3 weeks, with doses ranging from 35 to 1120 mg/m²/day.[8] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose. A critical component of the trial was the development and use of a pharmacodynamic assay to measure target engagement in vivo.[1][8]

Pharmacokinetic and Pharmacodynamic Results

The trial demonstrated linear pharmacokinetics. At the recommended dose of 560 mg/m²/day, plasma concentrations of L-778,123 exceeded the IC₅₀ values required for biological activity in preclinical studies.[8]

| Parameter (at 560 mg/m²/day) | Value | Reference |

| Pharmacokinetics | ||

| Mean Steady-State Plasma Conc. (Cₛₛ) | 8.09 ± 3.11 µM | [8] |

| Mean Systemic Clearance | 106.4 ± 45.6 mL/min/m² | [8] |

| Mean Terminal Half-Life (t₁/₂) | 2.8 ± 1.0 h | [8] |

| Pharmacodynamics (% Unprenylated HDJ2) | ||

| Pre-treatment (Baseline) | 1.41% ± 1.71% | [8] |

| Day 4 of Infusion | 28.76% ± 6.10% | [8] |

| Day 8 (End of Infusion) | 30.86% ± 4.96% | [8] |

| Day 16 (1 week post-infusion) | 2.28% ± 2.11% | [8] |

Table 2: Summary of Phase I clinical trial data for L-778,123.

The pharmacodynamic results were significant. The study successfully demonstrated dose-dependent inhibition of both FPTase (measured by HDJ2 prenylation) and GGPTase-I (measured by Rap1A prenylation) in peripheral blood mononuclear cells (PBMCs) from patients.[1][2] This marked the first time that GGPTase-I inhibition was demonstrated in humans.[1]

However, despite successfully inhibiting both target enzymes, subsequent analysis of patient samples revealed no detectable inhibition of Ki-Ras prenylation .[1][2] This crucial finding indicated that while L-778,123 engaged its targets, it failed to inhibit the intended ultimate target, Ki-Ras, in the clinical setting.

Safety and Tolerability

The trial identified a dose-limiting toxicity (DLT) at the 1120 mg/m²/day level, which included Grade 4 thrombocytopenia, significant prolongation of the QT(c) interval, and profound fatigue.[8] The dose of 560 mg/m²/day was better tolerated, with mild to moderate myelosuppression.[8] Ultimately, the development of L-778,123 was discontinued, reportedly due to severe cytotoxicity, including thrombocytopenia and neutropenia.[9]

Key Experimental Protocols

The clinical development of L-778,123 relied heavily on a robust pharmacodynamic assay to confirm target engagement in patients.

Protocol: PBMC Prenylation Assay

This assay leverages the fact that unprenylated proteins exhibit a slight shift in electrophoretic mobility compared to their prenylated counterparts.

Objective: To quantify the inhibition of FPTase and GGPTase-I in patient-derived PBMCs by measuring the prenylation status of their respective substrates, HDJ2 and Rap1A.

Methodology:

-

Sample Collection: Collect whole blood from patients at specified time points (e.g., pre-treatment, during infusion, post-treatment).

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis: Lyse the isolated PBMCs in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein lysate on a high-resolution SDS-polyacrylamide gel. The gel percentage should be optimized to resolve the small mobility shift between the prenylated (faster migrating) and unprenylated (slower migrating) forms of the target protein.

-

Immunoblotting (Western Blot):

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific to the target protein (e.g., anti-HDJ2 or anti-Rap1A).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities for both the prenylated and unprenylated forms.

-

Calculate the percentage of the unprenylated protein relative to the total protein for each sample.

-

Conclusion

L-778,123 represents a scientifically important chapter in the development of anticancer therapies targeting the Ras pathway. It was born from a sound scientific rationale: the need to overcome the resistance of Ki-Ras to first-generation farnesyltransferase inhibitors. The program successfully developed a potent dual inhibitor and a sophisticated pharmacodynamic assay that confirmed target engagement for both FPTase and GGPTase-I in humans for the first time.

However, the story of L-778,123 also serves as a crucial case study. Despite clear evidence of inhibiting its direct enzymatic targets, the drug failed to block the prenylation of the ultimate intended target, Ki-Ras, in patients. This, combined with a challenging toxicity profile, led to the discontinuation of its development. The findings underscored the complexities of translating preclinical concepts to clinical efficacy and highlighted the need for a deeper understanding of Ras biology and the cellular mechanisms governing its modification and trafficking. The lessons learned from L-778,123 have undoubtedly informed subsequent efforts to target Ras, which remain a central focus of oncology research.

References

- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ECV: pharmind - Beitrag Improved Anticancer Effect of L-778,123, a Farnesyl-transferase Inhibitor [ecv.de]

L-778123 Dihydrochloride: A Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778123 dihydrochloride (B599025) is a potent small molecule inhibitor that has garnered significant interest in cancer research due to its dual-targeting mechanism. This technical guide provides an in-depth overview of the primary protein targets of L-778123, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its function. The information is presented to support further research and drug development efforts centered on this compound.

Primary Protein Targets

L-778123 dihydrochloride is a dual inhibitor of two key enzymes in the protein prenylation pathway: Farnesyl:protein transferase (FPTase) and Geranylgeranyl:protein transferase type-I (GGPTase-I).[1][2] These enzymes are responsible for the post-translational attachment of farnesyl pyrophosphate and geranylgeranyl pyrophosphate, respectively, to conserved cysteine residues at the C-terminus of substrate proteins. This lipid modification is crucial for the proper subcellular localization and function of numerous proteins involved in signal transduction, cell proliferation, and survival.

Quantitative Inhibitory Activity

The inhibitory potency of L-778123 against its primary targets has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity, particularly for FPTase.

| Target Enzyme | IC50 Value |

| Farnesyl:protein transferase (FPTase) | 2 nM[1][3][4] |

| Geranylgeranyl:protein transferase type-I (GGPTase-I) | 98 nM[1][3][4] |

Mechanism of Action and Downstream Effects

By inhibiting FPTase and GGPTase-I, L-778123 prevents the prenylation of a wide range of cellular proteins, thereby disrupting their biological activities. Farnesyltransferase inhibitors were initially developed to target the Ras family of oncoproteins, as their membrane association and signaling function are dependent on farnesylation.[5] However, some Ras isoforms, such as Ki-Ras, can be alternatively prenylated by GGPTase-I when FPTase is inhibited.[5] The dual inhibitory nature of L-778123 was designed to overcome this resistance mechanism.[5]

Impact on Key Signaling Proteins

The inhibition of protein prenylation by L-778123 has been shown to affect several key signaling proteins:

-

H-Ras: L-778123 inhibits the prenylation of H-Ras in HL-60 cells.[1][2]

-

HDJ2 (DNAJ/HSP40 Homolog): Inhibition of the farnesylation of this FPTase substrate has been used as a pharmacodynamic marker of L-778123 activity in peripheral blood mononuclear cells (PBMCs).[5][6]

-

Rap1A: This GGPTase-I substrate's prenylation is also inhibited by L-778123, demonstrating the compound's effect on geranylgeranylation in cellular contexts.[5]

-

Ki-Ras: While developed to inhibit Ki-Ras prenylation, studies in dogs and human patient samples did not detect inhibition of Ki-Ras prenylation.[5]

-

MEK-1/2: L-778123 treatment leads to a decrease in the level of phosphorylated MEK-1/2, indicating a downstream effect on the MAPK signaling pathway.[1][2]

Cellular Effects

The disruption of these signaling pathways translates to several observable cellular effects:

-

Inhibition of Myeloid Leukemia Cell Proliferation: L-778123 inhibits the proliferation of myeloid leukemia cell lines with IC50 values ranging from 0.2 µM to 1.8 µM, and in primary samples with IC50 values from 0.1 µM to 161.8 µM.[1][2]

-

Inhibition of Lymphocyte Activation: The compound inhibits lymphocyte activation and function in human PBMCs.[1][2]

-

Synergistic Effects with Chemotherapy: While L-778123 alone shows limited cytotoxicity in some solid tumor cell lines like HT-29 and A549 (IC50 > 100 µM), it demonstrates synergistic effects when combined with doxorubicin.[1][2]

Signaling Pathway Modulation

The primary signaling pathway affected by L-778123 is the Ras-MAPK pathway. By preventing the membrane localization of Ras proteins, L-778123 inhibits the subsequent activation of downstream effectors such as Raf, MEK, and ERK.

Experimental Protocols

The characterization of L-778123's activity relies on a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro Enzyme Inhibition Assay (Conceptual Workflow)

This assay quantifies the direct inhibitory effect of L-778123 on FPTase and GGPTase-I activity.

Immunoblotting for Protein Prenylation Status

This method is used to assess the effect of L-778123 on the prenylation of specific proteins in a cellular context. Unprenylated proteins often exhibit a slight shift in electrophoretic mobility compared to their prenylated counterparts.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells of interest (e.g., HL-60, PBMCs) and treat with varying concentrations of L-778123 or vehicle control for a specified duration.

-

Cell Lysis: Harvest cells and prepare protein lysates using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: Block the membrane and probe with primary antibodies specific for the protein of interest (e.g., anti-HDJ2, anti-Rap1A). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a slower-migrating band or a decrease in the faster-migrating band in L-778123-treated samples indicates inhibition of prenylation.

Cell Proliferation Assay

This assay measures the effect of L-778123 on the growth of cancer cell lines.

Protocol Outline:

-

Cell Seeding: Plate cells in a multi-well plate at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of L-778123. Include a vehicle-only control.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Read the absorbance or luminescence according to the manufacturer's instructions. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Conclusion

L-778123 dihydrochloride is a potent dual inhibitor of FPTase and GGPTase-I, effectively blocking the prenylation of key signaling proteins. This mechanism of action leads to the disruption of pro-proliferative signaling pathways, such as the Ras-MAPK cascade, and results in the inhibition of cancer cell growth. The detailed understanding of its targets and the availability of robust experimental protocols for its characterization make L-778123 a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its effects on a broader range of prenylated proteins and its in vivo efficacy in various cancer models is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-778123 hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Farnesyltransferase and Geranylgeranyltransferase I Inhibitor L-778,123: A Technical Guide to its Effects on Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778,123 dihydrochloride (B599025) is a potent, imidazole-containing peptidomimetic that functions as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). Developed as a potential anti-cancer agent, its primary target is the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of Ras signaling, often through activating mutations, is a hallmark of many human cancers. This technical guide provides an in-depth analysis of the mechanism of action of L-778,123, its effects on Ras processing and downstream signaling cascades, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to Ras Signaling and the Role of Prenylation

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is triggered by upstream signals from receptor tyrosine kinases (RTKs) and integrins. Once activated, Ras proteins recruit and activate a cascade of downstream effector proteins, most notably the Raf-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell growth and survival.

A critical step for the biological activity of Ras proteins is their post-translational modification, specifically prenylation. This process involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) or a 20-carbon geranylgeranyl pyrophosphate (GGPP) lipid moiety to a cysteine residue within the C-terminal CAAX motif of the Ras protein. This modification is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase-I), respectively. Prenylation increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effectors.

L-778,123: A Dual Inhibitor of Protein Prenylation

L-778,123 was designed to inhibit the farnesylation of Ras, thereby preventing its membrane localization and subsequent activation of oncogenic signaling. A key feature of L-778,123 is its dual inhibitory activity against both FTase and GGTase-I. This was intended to overcome a key resistance mechanism observed with FTase-specific inhibitors, where K-Ras and N-Ras can undergo alternative prenylation by GGTase-I, thus maintaining their biological function.[1][2]

Mechanism of Action

L-778,123 acts as a competitive inhibitor of both FTase and GGTase-I, binding to the active site of these enzymes and preventing the transfer of farnesyl or geranylgeranyl groups to their protein substrates. By inhibiting these enzymes, L-778,123 leads to the accumulation of unprenylated Ras and other prenylated proteins in the cytosol, rendering them inactive.

Figure 1. Mechanism of action of L-778,123.

Quantitative Data on L-778,123 Activity

The inhibitory potency of L-778,123 has been quantified in various assays. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Enzymatic Inhibition | ||

| FTase IC₅₀ | 2 nM | N/A |

| GGTase-I IC₅₀ | 98 nM | N/A |

| Cellular Proliferation Inhibition | ||

| A549 (Lung Carcinoma) IC₅₀ | 100 µM | [3] |

| HT-29 (Colon Adenocarcinoma) IC₅₀ | 125 µM | [3] |

| Myeloid Leukemia Cell Lines IC₅₀ | 0.2 - 1.8 µM | N/A |

| Primary Myeloid Leukemia Samples IC₅₀ | 0.1 - 161.8 µM | N/A |

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.

Impact of L-778,123 on Ras Signaling Pathways

By preventing Ras prenylation, L-778,123 is expected to attenuate downstream signaling through the MAPK and PI3K/AKT pathways.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell proliferation. Inhibition of Ras farnesylation by L-778,123 has been shown to decrease the phosphorylation of MEK-1/2, a key downstream effector of Raf. This, in turn, is expected to reduce the phosphorylation and activation of ERK.

The PI3K-AKT-mTOR Pathway

The PI3K/AKT pathway is critical for cell survival and growth. While the primary target of L-778,123 is Ras, the inhibition of prenylation can have broader effects on other signaling proteins. Some studies have shown that farnesyltransferase inhibitors can lead to an increase in AKT phosphorylation, potentially as a feedback mechanism. However, the precise and consistent effects of L-778,123 on the PI3K/AKT pathway require further investigation in various cellular contexts.

Figure 2. Effect of L-778,123 on Ras signaling pathways.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric Method)

This assay measures the ability of L-778,123 to inhibit the enzymatic activity of FTase in a cell-free system.

Materials:

-

Recombinant farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

L-778,123 dihydrochloride

-

384-well black microplates

-

Fluorescence plate reader (λex = 340 nm, λem = 550 nm)

Procedure:

-

Prepare serial dilutions of L-778,123 in assay buffer.

-

In a 384-well plate, add 5 µL of diluted L-778,123 or vehicle control to the appropriate wells.

-

Add 10 µL of FTase solution (e.g., 20 nM final concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of a substrate mixture containing FPP (e.g., 500 nM final concentration) and the dansylated peptide (e.g., 1 µM final concentration).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence intensity at λex = 340 nm and λem = 550 nm.

-

Calculate the percent inhibition for each concentration of L-778,123 and determine the IC₅₀ value.[4][5][6][7]

Western Blot Analysis of Protein Prenylation

This method is used to assess the inhibition of protein prenylation in whole cells by detecting the mobility shift of unprenylated proteins.

Materials:

-

Cell culture reagents

-

L-778,123 dihydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HDJ2, anti-Rap1A, anti-pan-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of L-778,123 or vehicle control for the desired time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE. Unprenylated proteins will migrate slower than their prenylated counterparts.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Figure 3. Experimental workflow for western blot analysis.

Limitations and Future Directions

Despite its rational design as a dual inhibitor, clinical trials with L-778,123 have shown limited efficacy. A significant challenge is the inability to completely inhibit K-Ras prenylation in patients at tolerable doses.[8] This highlights the complexity of targeting the Ras pathway and the need for further research into more potent and specific inhibitors. Future directions may include the development of compounds that target other steps in Ras processing or directly inhibit the activity of mutant Ras proteins.

Conclusion

L-778,123 dihydrochloride is a valuable research tool for studying the role of protein prenylation in Ras signaling. Its dual inhibitory activity against FTase and GGTase-I provides a more comprehensive approach to blocking Ras function compared to first-generation FTase inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of L-778,123 and similar compounds on cancer cell biology. While its clinical utility has been limited, the insights gained from studying L-778,123 continue to inform the development of novel anti-cancer therapies targeting the Ras pathway.

References

- 1. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

L-778,123 Dihydrochloride: A Technical Guide to a Dual Inhibitor of Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation, a critical post-translational modification, involves the attachment of isoprenoid lipids—primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP)—to cysteine residues within target proteins. This process is catalyzed by a family of enzymes known as prenyltransferases, which include farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II). Prenylation is essential for the proper subcellular localization and function of a multitude of proteins involved in key signaling pathways that regulate cell growth, differentiation, and survival.

Notably, many of these prenylated proteins, such as members of the Ras superfamily of small GTPases, are implicated in oncogenesis. The Ras proteins (H-Ras, N-Ras, and K-Ras), for instance, are frequently mutated in human cancers, leading to their constitutive activation and downstream signaling that promotes tumorigenesis. The dependence of these oncoproteins on prenylation for their biological activity has made the enzymes that catalyze this modification attractive targets for anticancer drug development.

L-778,123 dihydrochloride (B599025) is a potent, imidazole-containing small molecule that has been developed as a dual inhibitor of both farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[1][2] Initially conceived as a strategy to overcome the resistance of K-Ras and N-Ras to FTase-selective inhibitors—which can be alternatively prenylated by GGTase-I—L-778,123 offers a broader inhibition of protein prenylation.[3] This technical guide provides an in-depth overview of L-778,123, its mechanism of action, effects on protein prenylation, and detailed experimental protocols for its study.

Mechanism of Action

L-778,123 exerts its biological effects by competitively inhibiting the enzymatic activity of both FTase and GGTase-I.[2] These enzymes recognize a "CaaX" motif at the C-terminus of their substrate proteins, where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for either FTase or GGTase-I. By blocking the binding of the isoprenoid substrate (FPP or GGPP) to the enzyme, L-778,123 prevents the covalent attachment of the lipid moiety to the target protein.

The inhibition of both FTase and GGTase-I by L-778,123 leads to a broader spectrum of activity compared to inhibitors that target only one of these enzymes. This dual inhibition is critical because some proteins, most notably K-Ras and N-Ras, can undergo alternative prenylation by GGTase-I when FTase is inhibited, thereby escaping the therapeutic effects of FTase-specific inhibitors.[3]

However, clinical studies have shown that while L-778,123 effectively inhibits the prenylation of FTase and GGTase-I substrates like HDJ2 and Rap1A in peripheral blood mononuclear cells (PBMCs), it did not demonstrate inhibition of Ki-Ras prenylation in patient samples.[1][3] This suggests that the intended primary target of K-Ras may not be effectively inhibited in a clinical setting, and the observed biological effects may be due to the inhibition of other farnesylated or geranylgeranylated proteins.

Quantitative Data

The inhibitory potency of L-778,123 against farnesyltransferase and geranylgeranyltransferase-I, as well as its effects on various cell lines and biological processes, are summarized in the tables below.

| Enzyme Inhibition | IC50 (nM) | Reference |

| Farnesyltransferase (FTase) | 2 | [2][4] |

| Geranylgeranyltransferase-I (GGTase-I) | 98 | [2][4] |

| Cellular Activity | Cell Line | IC50 / EC50 | Reference |

| Inhibition of HDJ2 Prenylation | PSN-1 Pancreatic Tumor Cells | 92 nM (EC50) | [4] |

| Inhibition of Rap1A Prenylation | PSN-1 Pancreatic Tumor Cells | 6,760 nM (EC50) | [4] |

| Myeloid Leukemia Cell Proliferation | Various Cell Lines | 0.2 µM - 1.8 µM | [5] |

| Myeloid Leukemia Cell Proliferation | Primary Samples | 0.1 µM - 161.8 µM | [5] |

| Cytotoxicity | HT-29 | >100 µM | [5] |

| Cytotoxicity | A549 | >100 µM | [5] |

| Cytotoxicity (in combination with Doxorubicin) | HT-29 | 1.52 µM | [6] |

| Cytotoxicity (in combination with Doxorubicin) | A549 | 1.72 µM | [6] |

| Inhibition of T-cell Activation (CD71 expression) | Human PBMCs | 6.48 µM | [4] |

| Inhibition of T-cell Activation (CD25 expression) | Human PBMCs | 84.1 µM | [4] |

| Inhibition of IL-2-induced Proliferation | CTLL-2 Cells | 0.81 µM | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Caption: Inhibition of Protein Prenylation by L-778,123.

Caption: Experimental workflow for assessing prenylation inhibition.

Experimental Protocols

Protocol 1: In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase-I (GGTase-I) Activity Assay

This protocol is adapted from fluorescence-based assays to determine the IC50 of L-778,123 for FTase and GGTase-I.

Materials:

-

Recombinant human FTase and GGTase-I

-

Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS for FTase, Dansyl-GCVLL for GGTase-I)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT

-

L-778,123 dihydrochloride

-

384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 505-550 nm)

Procedure:

-

Prepare a serial dilution of L-778,123 in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted L-778,123 or vehicle control (DMSO in assay buffer).

-

Prepare a master mix containing the respective enzyme (FTase or GGTase-I) and peptide substrate in assay buffer.

-

Add 20 µL of the enzyme/peptide master mix to each well.

-

Initiate the reaction by adding 5 µL of the corresponding isoprenoid substrate (FPP for FTase, GGPP for GGTase-I) to each well.

-

Immediately measure the fluorescence at time zero.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the final fluorescence.